molecular formula C31H28F6N4O2 B14760478 3-[3,5-bis(trifluoromethyl)anilino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione

3-[3,5-bis(trifluoromethyl)anilino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione

Cat. No.: B14760478
M. Wt: 602.6 g/mol
InChI Key: JVIMSFOHLBSJAO-QNUNHHOOSA-N
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Description

3-[3,5-bis(trifluoromethyl)anilino]-4-[[[(2S)-5-ethyl-1-azabicyclo[222]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as trifluoromethyl, anilino, quinolinyl, and cyclobutene

Preparation Methods

The synthesis of 3-[3,5-bis(trifluoromethyl)anilino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

    Formation of the anilino derivative: The starting material, 3,5-bis(trifluoromethyl)aniline, is reacted with a suitable electrophile to introduce the anilino group.

    Quinoline synthesis: The quinoline moiety is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Cyclobutene formation: The cyclobutene ring is formed via a cycloaddition reaction, often involving a [2+2] cycloaddition of alkenes or alkynes.

    Final coupling: The anilino, quinoline, and cyclobutene fragments are coupled together using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions to yield the final compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

3-[3,5-bis(trifluoromethyl)anilino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

    Cycloaddition: The cyclobutene ring can participate in cycloaddition reactions, such as [2+2] or [4+2] cycloadditions, leading to the formation of larger ring systems.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

3-[3,5-bis(trifluoromethyl)anilino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and conductive polymers.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, enabling the exploration of new chemical space and the development of novel synthetic methodologies.

    Biological Research: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-[3,5-bis(trifluoromethyl)anilino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in disease progression, while in materials science, it may interact with other molecules to form conductive networks.

Comparison with Similar Compounds

3-[3,5-bis(trifluoromethyl)anilino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione can be compared with other similar compounds, such as:

    3-[3,5-bis(trifluoromethyl)anilino]-4-[[[(2S)-5-methyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione: This compound differs by the presence of a methyl group instead of an ethyl group, which may affect its chemical and biological properties.

    3-[3,5-bis(trifluoromethyl)anilino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclopent-3-ene-1,2-dione: This compound features a cyclopentene ring instead of a cyclobutene ring, leading to differences in reactivity and stability.

    3-[3,5-bis(trifluoromethyl)anilino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-trione: This compound has a trione group instead of a dione group, which may influence its electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C31H28F6N4O2

Molecular Weight

602.6 g/mol

IUPAC Name

3-[3,5-bis(trifluoromethyl)anilino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C31H28F6N4O2/c1-2-16-15-41-10-8-17(16)11-24(41)25(22-7-9-38-23-6-4-3-5-21(22)23)40-27-26(28(42)29(27)43)39-20-13-18(30(32,33)34)12-19(14-20)31(35,36)37/h3-7,9,12-14,16-17,24-25,39-40H,2,8,10-11,15H2,1H3/t16?,17?,24-,25?/m0/s1

InChI Key

JVIMSFOHLBSJAO-QNUNHHOOSA-N

Isomeric SMILES

CCC1CN2CCC1C[C@H]2C(C3=CC=NC4=CC=CC=C34)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F

Canonical SMILES

CCC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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